molecular formula C6H3BrFNO3 B1268982 4-Bromo-2-fluoro-6-nitrophenol CAS No. 320-76-3

4-Bromo-2-fluoro-6-nitrophenol

Cat. No. B1268982
Key on ui cas rn: 320-76-3
M. Wt: 235.99 g/mol
InChI Key: ACQVEWFMUBXEMR-UHFFFAOYSA-N
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Patent
US07087601B2

Procedure details

To a stirred slurry of 10% palladium on carbon (2.26 g, 2.12 mmol) in MeOH (100 mL) was added 4-bromo-2-fluoro-6-nitrophenol (5.00 g, 21.2 mmol). The reaction mixture was stirred under an H2 atmosphere until significant reduction was seen by TLC. The mixture was filtered through Celite and concentrated in vacuo. The resultant solid was triturated with hexanes and reconcentrated to remove residual MeOH and give 2-amino-6-fluorophenol as a dark gray solid. 1H NMR (DMSO-d6, 300 MHz) δ 10.86 (br s, 1H), 9.54 (br s, 2H), 7.25–7.19 (m, 1H), 7.13 (d, 1H), 6.94–6.86 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([OH:11])=[C:4]([F:12])[CH:3]=1>[Pd].CO>[NH2:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([F:12])[C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])O)F
Name
Quantity
2.26 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an H2 atmosphere until significant reduction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant solid was triturated with hexanes
CUSTOM
Type
CUSTOM
Details
to remove residual MeOH

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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